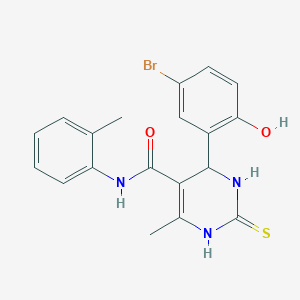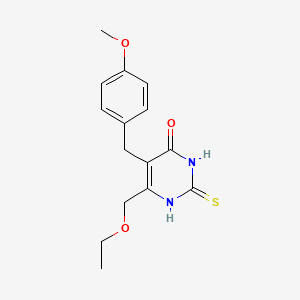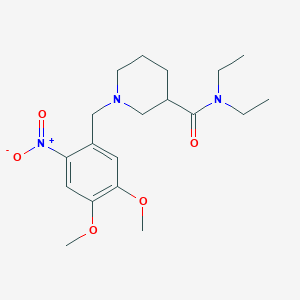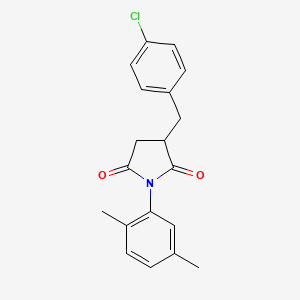![molecular formula C20H19ClN2O2 B5226989 N-[(4-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]butanamide CAS No. 5923-95-5](/img/structure/B5226989.png)
N-[(4-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]butanamide
Vue d'ensemble
Description
N-[(4-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]butanamide, also known as CQ, is a synthetic compound that has been widely used in scientific research due to its various biological activities. CQ is a member of the 4-aminoquinoline family of compounds, which have been used as antimalarials for decades. However,
Mécanisme D'action
The mechanism of action of N-[(4-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]butanamide is complex and varies depending on the biological activity being studied. In cancer research, this compound inhibits autophagy by blocking the fusion of autophagosomes with lysosomes, which are required for the degradation of cellular components. This inhibition leads to the accumulation of damaged proteins and organelles, ultimately leading to cell death.
In virology research, this compound inhibits viral replication by altering the pH of endosomes, which are required for viral entry into cells. This compound also interferes with the glycosylation of viral proteins, which is necessary for viral assembly and release.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including inhibition of autophagy, inhibition of viral replication, and anti-inflammatory effects. Inhibition of autophagy can lead to the accumulation of damaged proteins and organelles, ultimately leading to cell death. Inhibition of viral replication can prevent the spread of viral infections. Anti-inflammatory effects can reduce inflammation and pain associated with autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-[(4-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]butanamide in lab experiments include its well-established synthesis method, its ability to inhibit autophagy and viral replication, and its anti-inflammatory effects. The limitations of using this compound in lab experiments include its potential toxicity, the need for careful dosing, and the potential for off-target effects.
Orientations Futures
For research on N-[(4-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]butanamide include further investigation of its antitumor, antiviral, and anti-inflammatory effects, as well as the development of more selective and less toxic derivatives of the compound. Additionally, the potential use of this compound in combination therapy with other drugs should be explored, as well as its potential as a therapeutic agent for autoimmune diseases.
Méthodes De Synthèse
The synthesis of N-[(4-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]butanamide involves several steps, including the condensation of 4-chlorobenzaldehyde with 8-hydroxyquinoline, followed by reduction and acylation. The final product is obtained through recrystallization and purification. The synthesis of this compound has been well-established, and several modifications have been made to improve the yield and purity of the compound.
Applications De Recherche Scientifique
N-[(4-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]butanamide has been found to have several biological activities, including antitumor, antiviral, and anti-inflammatory effects. In cancer research, this compound has been shown to inhibit autophagy, a process by which cells break down and recycle their own components. This inhibition can lead to the accumulation of damaged proteins and organelles, ultimately leading to cell death. This compound has also been shown to enhance the effectiveness of chemotherapy drugs, making it a potential candidate for combination therapy.
In virology research, this compound has been used as an antiviral agent against several viruses, including HIV, SARS-CoV-2, and Zika virus. This compound inhibits viral replication by altering the pH of endosomes, which are required for viral entry into cells. This compound has also been shown to have anti-inflammatory effects, making it a potential therapy for autoimmune diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
N-[(4-chlorophenyl)-(8-hydroxyquinolin-7-yl)methyl]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O2/c1-2-4-17(24)23-18(14-6-9-15(21)10-7-14)16-11-8-13-5-3-12-22-19(13)20(16)25/h3,5-12,18,25H,2,4H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUYUBRRFSCEXCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC(C1=CC=C(C=C1)Cl)C2=C(C3=C(C=CC=N3)C=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00386917, DTXSID20863654 | |
| Record name | GNF-Pf-3257 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00386917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[(4-Chlorophenyl)(8-hydroxyquinolin-7-yl)methyl]butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20863654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49643007 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5923-95-5 | |
| Record name | GNF-Pf-3257 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00386917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(3,4-dimethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5226908.png)
![4-(5,10-diiodo-1H-phenanthro[9,10-d]imidazol-2-yl)-N,N-dimethylaniline](/img/structure/B5226912.png)
![2-fluoro-N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B5226914.png)
![1-(3-chlorophenyl)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5226921.png)
![5-[(5-methyl-2-furyl)methylene]-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5226927.png)

![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B5226940.png)


![2-{[(1,1-dioxidotetrahydro-3-thienyl)thio]methyl}-5-(5-methyl-2-furyl)-1,3,4-oxadiazole](/img/structure/B5226975.png)


![4-[4-(2,6-dimethylphenoxy)butyl]morpholine](/img/structure/B5227002.png)
![3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1-vinyl-1H-imidazol-3-ium bromide](/img/structure/B5227015.png)
